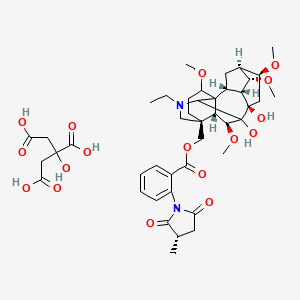

Methyllycaconitine citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H58N2O17 |

|---|---|

Molecular Weight |

874.9 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21-,22+,24-,25-,27+,28-,29+,30-,33?,34-,35+,36?,37?;/m0./s1 |

InChI Key |

INBLZNJHDLEWPS-LYDDEFPCSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyllycaconitine Citrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that functions as a potent and highly selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR). Its primary mechanism of action involves binding to the orthosteric site of the α7 nAChR, thereby preventing the binding of the endogenous agonist acetylcholine (ACh) and subsequent channel opening. This blockade of α7 nAChR activity modulates downstream signaling cascades, including intracellular calcium mobilization and the JAK2/STAT3 pathway, and has implications for a variety of physiological and pathological processes, including neuroinflammation and neurotransmitter release. This document provides a comprehensive overview of the mechanism of action of MLA, including its binding kinetics, receptor selectivity, and effects on key signaling pathways, supported by detailed experimental protocols and data visualizations.

Core Mechanism of Action: Competitive Antagonism of the α7 nAChR

Methyllycaconitine citrate's principal mechanism of action is its competitive antagonism of the α7 subtype of nicotinic acetylcholine receptors.[1][2] As a competitive antagonist, MLA binds to the same site as the endogenous agonist, acetylcholine, on the α7 nAChR.[1] This binding event does not induce the conformational change required for ion channel opening and instead physically obstructs ACh from binding and activating the receptor. The interaction is reversible, and its inhibitory effect can be overcome by increasing the concentration of the agonist.[3]

The high affinity and selectivity of MLA for the α7 nAChR make it a valuable pharmacological tool for studying the physiological roles of this receptor subtype.[1][4]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for MLA at various nAChR subtypes.

| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |

| Ki | α7 nAChR | Rat Brain | 1.4 nM | [4][5] |

| Ki | α-conotoxin-MII sensitive nAChR (presumed α3/α6β2β3*) | Rat Striatum and Nucleus Accumbens | 33 nM | [3] |

| Ki | Muscle nAChRs | Frog and Human Muscle Extracts | 10-5 - 10-6 M | [4] |

| IC50 | α7 nAChR | - | 2 nM | [1] |

| IC50 | α7 nAChR | - | 0.25 nM | [6][7] |

| IC50 | α3β4 nAChR | Xenopus Oocytes | 0.08 µM | [8] |

| IC50 | α4β2 nAChR | Xenopus Oocytes | 0.65 µM | [8] |

Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Signaling Pathways Modulated by this compound

By antagonizing the α7 nAChR, this compound influences several downstream signaling pathways. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[9] Therefore, its blockade by MLA directly impacts intracellular calcium levels and subsequent calcium-dependent signaling events.[10][11]

Modulation of Intracellular Calcium Signaling

Activation of α7 nAChRs typically leads to an influx of Ca2+, which acts as a second messenger to trigger various cellular responses.[9][11] MLA, by preventing channel opening, inhibits this ACh-induced rise in intracellular Ca2+.[10] This has been observed to affect processes such as neurotransmitter release.[12]

Figure 1: Competitive antagonism of α7 nAChR by MLA, preventing ACh-mediated Ca²⁺ influx.

Inhibition of the JAK2/STAT3 Signaling Pathway

The α7 nAChR is also known to modulate inflammatory responses through the cholinergic anti-inflammatory pathway, which often involves the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling cascade.[13][14] Activation of α7 nAChR can lead to the phosphorylation and activation of JAK2 and subsequently STAT3.[9][14] By blocking the α7 nAChR, MLA can prevent this downstream signaling, thereby inhibiting the anti-inflammatory effects mediated by this pathway.[4]

Figure 2: MLA's inhibition of the α7 nAChR-mediated JAK2/STAT3 signaling pathway.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for α7 nAChR

This protocol is used to determine the binding affinity (Ki) of MLA for the α7 nAChR.[15][16]

Workflow:

Figure 3: Workflow for a radioligand binding assay to determine MLA's affinity for α7 nAChR.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus) or cells expressing α7 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, [³H]methyllycaconitine (as the radioligand), and varying concentrations of unlabeled MLA citrate (for competition assays) or buffer.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional effects of MLA on α7 nAChRs expressed in a heterologous system.[17][18]

Workflow:

Figure 4: Workflow for two-electrode voltage clamp electrophysiology to assess MLA's functional antagonism.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject oocytes with cRNA encoding the human α7 nAChR subunit.

-

Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

-

Drug Application and Data Acquisition:

-

Apply acetylcholine (e.g., 100 µM) to elicit an inward current mediated by the activation of α7 nAChRs.

-

To determine the inhibitory effect of MLA, pre-apply MLA at various concentrations for a set period (e.g., 2 minutes) before co-applying it with ACh.

-

Record the peak amplitude of the ACh-evoked currents in the absence and presence of MLA.

-

-

Data Analysis:

-

Normalize the current responses in the presence of MLA to the control response (ACh alone).

-

Plot the normalized response against the concentration of MLA and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Heterologous Expression and Functional Characterization in HEK-293 Cells

Human embryonic kidney (HEK) 293 cells are commonly used for the stable or transient expression of recombinant ion channels, including the α7 nAChR.[19][20][21] Co-expression with the chaperone protein RIC-3 is often necessary for robust functional expression.[19][20]

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in appropriate media (e.g., DMEM with 10% fetal bovine serum).

-

Co-transfect the cells with plasmids encoding the human α7 nAChR and human RIC-3 using a suitable transfection reagent.

-

-

Verification of Expression:

-

Functional Assays (e.g., Calcium Imaging):

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Establish a baseline fluorescence reading.

-

Apply acetylcholine to stimulate the expressed α7 nAChRs and measure the change in fluorescence, which corresponds to an increase in intracellular calcium.

-

To test the effect of MLA, pre-incubate the cells with MLA before applying ACh and measure the inhibition of the calcium response.

-

Conclusion

This compound is a highly specific and potent competitive antagonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action is centered on its ability to block the binding of acetylcholine to the receptor's orthosteric site, thereby preventing ion channel activation and subsequent downstream signaling events, most notably the influx of calcium and the activation of the JAK2/STAT3 pathway. The well-characterized pharmacology of MLA makes it an indispensable tool for researchers investigating the multifaceted roles of the α7 nAChR in health and disease. The experimental protocols detailed herein provide a framework for the continued investigation of MLA and the development of novel therapeutics targeting the α7 nicotinic acetylcholine receptor.

References

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 6. Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. spandidos-publications.com [spandidos-publications.com]

Methyllycaconitine (MLA) Citrate: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Antagonist

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs).[1] It is a potent and highly selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). Its high affinity and selectivity have established MLA as an invaluable pharmacological tool for investigating the physiological and pathological roles of α7 nAChRs. This technical guide provides an in-depth overview of MLA's mechanism of action, pharmacological profile, experimental applications, and relevant signaling pathways for researchers, scientists, and drug development professionals.

Core Mechanism of Action

MLA exerts its effects by acting as a competitive antagonist at the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel that, upon binding to its endogenous agonist acetylcholine (ACh), opens to allow the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This influx leads to membrane depolarization and the activation of various downstream signaling cascades.

MLA possesses a high affinity for the same binding site as ACh on the α7 receptor.[2] By occupying this site, it physically prevents ACh from binding and subsequently blocks the opening of the ion channel. This inhibition of ion flow prevents cellular depolarization and downstream signaling events mediated by the α7 nAChR.

Caption: Competitive antagonism of MLA at the α7 nAChR.

Pharmacological Profile: Quantitative Data

The selectivity of MLA for the α7 nAChR is a key feature, demonstrated by its significantly higher affinity for this subtype compared to others.

Table 1: Binding Affinity of Methyllycaconitine at Nicotinic Receptors

| Receptor Subtype | Ligand/Preparation | Affinity Constant | Reference |

| α7-containing nAChR | [³H]MLA (rat brain membranes) | Kd = 1.86 nM | [2] |

| α7-containing nAChR | (Displacement of α-bungarotoxin) | Ki = 1.4 nM | [3] |

| α4β2 nAChR | (Expressed in Xenopus oocytes) | IC50 ≈ 700 nM | [1] |

| α6β2 nAChR | (Interaction at concentrations > 40 nM) | > 40 nM | [3] |

| α3β2 nAChR | (Expressed in Xenopus oocytes) | IC50 ≈ 80 nM | [1] |

| Muscle nAChR | (Human muscle extract) | Ki ≈ 8000 nM | [1] |

Table 2: Electrophysiological Data

| Receptor Subtype | Preparation | Effect | Concentration | Reference |

| α7 nAChR | Xenopus oocytes | Potent Antagonist | IC50 = 2 nM | [4] |

| Rat Phrenic Nerve-Diaphragm | Neuromuscular Transmission | 50% decrease in response | 2 x 10-5 M | [1] |

| Mouse Neuromuscular Junction | Inhibition of slow Ca²⁺ signal | Concentration-dependent | 0.01 - 1 µM | [5] |

Table 3: In Vivo and Cellular Data

| Study Type | Model System | Effect | MLA Dose/Concentration | Reference |

| Neuroprotection | Mouse Striatum | Attenuates METH-induced neurotoxicity | Not specified | [3] |

| Behavioral | Mice | Inhibits METH-induced climbing behavior | 6 mg/kg (i.p.) | [6] |

| Nicotine Self-Administration | Rats | Reduces nicotine self-administration | 3.9 and 7.8 mg/kg | [7] |

| Anxiety | Rat Dorsal Hippocampus | Reverses nicotine-induced anxiogenic effect | 1.9 ng (intrahippocampal) | [8] |

| Cell Viability | SH-SY5Y cells | Inhibits Aβ₂₅₋₃₅-induced decrease in viability | 5 and 10 µM | [9] |

| Autophagy | SH-SY5Y cells | Inhibits Aβ-induced autophagosome accumulation | Not specified | [9] |

Key Experimental Protocols

MLA is frequently used in various experimental paradigms to probe the function of α7 nAChRs. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand (like MLA) for a receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: A brain region rich in α7 nAChRs, such as the rat hippocampus or hypothalamus, is dissected and homogenized in a buffered solution.[2] The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to create a membrane preparation.

-

Incubation: The membrane preparation is incubated with a constant concentration of a radioligand that binds to α7 nAChRs (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin).[2]

-

Competition: Increasing concentrations of unlabeled MLA (the "competitor") are added to the incubation mixture. MLA will compete with the radioligand for binding to the α7 receptors.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter or gamma counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of unlabeled MLA. This competition curve is used to calculate the IC₅₀ (the concentration of MLA that inhibits 50% of specific radioligand binding), which can then be converted to the inhibition constant (Ki).

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the functional study of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the desired nAChR (e.g., the α7 subunit for homomeric receptors).[10] The oocytes are then incubated for several days to allow for protein expression and insertion into the cell membrane.

-

Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a fixed holding value (e.g., -60 mV).[10] The oocyte is continuously perfused with a buffer solution.

-

Agonist Application: An agonist, typically acetylcholine (ACh), is applied to the oocyte.[10] Binding of ACh opens the expressed nAChR channels, resulting in an inward ion current that is measured by the clamp.

-

Antagonist Application: The oocyte is pre-incubated with or co-perfused with varying concentrations of MLA before the application of ACh. The reduction in the ACh-evoked current in the presence of MLA is measured.

-

Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition of the ACh-induced current against the MLA concentration. This allows for the determination of the IC₅₀ value for MLA's antagonistic activity.

Caption: Workflow for two-electrode voltage clamp experiments.

Signaling Pathways and In Vivo Implications

The primary role of α7 nAChR is to mediate fast synaptic transmission through calcium signaling. MLA's blockade of this receptor has significant downstream consequences.

α7 nAChR Signaling:

-

Activation: Binding of ACh opens the channel, leading to a rapid and transient influx of Ca²⁺.

-

Downstream Effects: This Ca²⁺ influx can trigger a multitude of cellular responses, including the activation of calcium-dependent enzymes, modulation of gene expression, and the release of other neurotransmitters like glutamate.[11]

-

MLA Inhibition: By preventing the initial Ca²⁺ influx, MLA effectively blocks all subsequent downstream signaling events that are dependent on α7 nAChR activation.

Caption: MLA's blockade of the α7 nAChR signaling pathway.

In Vivo Applications and Therapeutic Potential

MLA has been instrumental in defining the role of α7 nAChRs in various physiological and disease processes:

-

Neuroprotection: Studies have shown that MLA can attenuate methamphetamine-induced neurotoxicity, suggesting a role for α7 nAChRs in excitotoxic processes.[6]

-

Cognition: While antagonists are typically expected to impair cognition, some research indicates that low, picomolar concentrations of MLA can paradoxically potentiate receptor responses and improve memory acquisition, possibly by increasing hippocampal glutamate efflux.[11]

-

Addiction: MLA reduces nicotine self-administration in animal models, indicating that α7 nAChRs are involved in the reinforcing effects of nicotine.[7]

-

Alzheimer's Disease: MLA has been used to investigate the role of α7 nAChRs in the context of amyloid-beta (Aβ) pathology. It has been shown to inhibit Aβ-induced decreases in cell viability and accumulation of autophagosomes in cell culture.[9]

Conclusion

Methyllycaconitine citrate is a powerful and selective antagonist of the α7 neuronal nicotinic acetylcholine receptor. Its high affinity and specificity make it an indispensable research tool for dissecting the complex roles of this receptor subtype in the central nervous system. The comprehensive data on its binding profile, functional inhibition, and in vivo effects, combined with established experimental protocols, provide a solid foundation for its use in neuroscience research and the exploration of novel therapeutic strategies targeting the cholinergic system.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Methyllycaconitine from Delphinium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA), a norditerpenoid alkaloid found in various Delphinium species (larkspurs), is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This property makes it a valuable pharmacological tool for studying the role of α7 nAChRs in various physiological and pathological processes, and a potential lead compound for drug development. This technical guide provides a comprehensive overview of the discovery and isolation of MLA from Delphinium species, with a focus on detailed experimental protocols, quantitative data presentation, and visualization of the associated signaling pathways.

Introduction

Delphinium, a genus of the Ranunculaceae family, comprises numerous species known to produce a variety of norditerpenoid alkaloids. Among these, methyllycaconitine (MLA) has garnered significant scientific interest due to its high affinity and selectivity for the α7 subtype of nicotinic acetylcholine receptors (nAChRs).[1][2] The blockade of these ligand-gated ion channels by MLA has been instrumental in elucidating their function in the central nervous system and periphery. This guide details the historical context of MLA's discovery and provides in-depth methodologies for its extraction, isolation, and purification from Delphinium plant material.

Discovery and Historical Context

The initial isolation of a substance presumed to be methyllycaconitine was from Delphinium brownii. However, it was in 1943 that a purified form of the compound was officially isolated from the seeds of Delphinium elatum. Subsequent research has identified MLA in various other Delphinium species, including Consolida ambigua (garden larkspur), Delphinium nuttallianum, and Delphinium malabaricum. These early discoveries laid the groundwork for the extensive pharmacological studies that have since been conducted on this potent neurotoxin.

Experimental Protocols: Isolation and Purification of Methyllycaconitine

The isolation of MLA from Delphinium species is typically achieved through a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocols are a composite of methodologies described in the literature and general principles of alkaloid isolation.

Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the plant material, most commonly the seeds, which are a rich source of MLA. An acid-base extraction method is generally employed.

Protocol 3.1.1: Acidified Ethanol Extraction

-

Plant Material Preparation: Air-dry and finely grind the seeds of the selected Delphinium species.

-

Extraction:

-

Macerate the ground plant material (e.g., 100 g) in a 10% solution of acetic acid in ethanol (v/v) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.[3]

-

Alternatively, perform a Soxhlet extraction for a more exhaustive extraction, though this may risk degradation of thermolabile compounds.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Acid-Base Partitioning for Alkaloid Enrichment

This step aims to separate the alkaloids from other non-basic plant constituents.

Protocol 3.2.1: Liquid-Liquid Extraction

-

Acidification: Dissolve the crude extract from Protocol 3.1.1 in a 5% aqueous solution of hydrochloric acid.

-

Defatting: Extract the acidic solution with a non-polar solvent such as hexane or diethyl ether to remove fats and other non-basic compounds. Discard the organic layer.

-

Basification: Carefully add a base, such as concentrated ammonium hydroxide, to the aqueous layer to precipitate the total alkaloids. Adjust the pH to approximately 9-10.

-

Alkaloid Extraction: Extract the basified aqueous solution with a chlorinated solvent like dichloromethane or chloroform. Repeat the extraction several times to ensure complete recovery of the alkaloids.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude total alkaloid fraction.

Chromatographic Purification of Methyllycaconitine

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate pure MLA.

Protocol 3.3.1: Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, slurried in the initial mobile phase.

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent such as Dragendorff's reagent. Fractions containing the compound with the same retention factor (Rf) as a standard MLA sample are pooled.

Protocol 3.3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity MLA, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed. The gradient is optimized to achieve baseline separation of MLA from other co-eluting alkaloids.

-

Detection: UV detection at a wavelength of approximately 270 nm is suitable for MLA.

-

Fraction Collection: The peak corresponding to MLA is collected.

-

Solvent Removal: The collected fraction is concentrated under reduced pressure, and the remaining aqueous solution is lyophilized to obtain pure MLA.

Data Presentation: Quantitative Analysis

The concentration of MLA can vary significantly between different Delphinium species and even between different populations of the same species. Quantitative analysis is crucial for standardizing extracts and for toxicological studies.

| Parameter | Value | Species | Method | Reference |

| MLA Content | 0.76 mg/g (dry weight) | Delphinium malabaricum (rhizome) | RP-HPLC | [3] |

| MLA Content | 0.78 mg/g (dry weight) | Delphinium malabaricum (rhizome, 0.01% EMS mutant) | RP-HPLC | [3] |

Signaling Pathways of Methyllycaconitine

Methyllycaconitine exerts its biological effects primarily through the competitive antagonism of α7 nicotinic acetylcholine receptors. The binding of MLA to the α7 nAChR blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby preventing the opening of the ion channel and the subsequent influx of cations, most notably Ca2+. This blockade of the initial signaling event has significant downstream consequences.

The activation of α7 nAChRs is known to trigger several intracellular signaling cascades. Therefore, the antagonism by MLA leads to the inhibition of these pathways. Key downstream pathways affected include:

-

Calcium Signaling: By preventing the influx of Ca2+ through the α7 nAChR, MLA directly modulates intracellular calcium levels. This has widespread effects on calcium-dependent processes.

-

MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK cascade, is a downstream target of α7 nAChR activation. MLA has been shown to inhibit the phosphorylation of ERK.[4]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical regulator of cell survival and proliferation, is also modulated by α7 nAChR activity. Antagonism by MLA can lead to the inhibition of this pathway.[5]

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, involved in inflammatory responses, is another downstream target of α7 nAChR signaling.[6]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of Methyllycaconitine.

Signaling Pathway

Caption: MLA antagonism of the α7 nAChR signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of methyllycaconitine from Delphinium species. The experimental protocols outlined, from initial extraction to final purification, offer a framework for researchers to obtain this valuable neuropharmacological tool. The summarized quantitative data and the visualized signaling pathway further enhance the understanding of MLA's properties and mechanism of action. As research into the therapeutic potential of modulating α7 nAChRs continues, a thorough understanding of the isolation and pharmacology of key ligands like MLA remains of paramount importance.

References

- 1. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioconductor.posit.co [bioconductor.posit.co]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Binding Affinity of Methyllycaconitine Citrate to Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of certain nicotinic acetylcholine receptor (nAChR) subtypes. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.

Core Concepts

Methyllycaconitine (MLA) is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs).[1][2] It is a widely used pharmacological tool for the characterization of nAChRs due to its high affinity and selectivity, particularly for the α7 subtype.[3][4][5] Understanding the binding affinity of MLA across various nAChR subtypes is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the cholinergic system.

Quantitative Binding Affinity Data

The binding affinity of Methyllycaconitine citrate for various nicotinic receptor subtypes has been determined through numerous studies. The following tables summarize the key quantitative data, including inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and dissociation constants (Kd).

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| α7 | [³H]MLA | Rat brain membranes | 1.86 (Kd) | [2] |

| α7 | [¹²⁵I]α-bungarotoxin | Rat brain | ~1 | [1] |

| α7 | [¹²⁵I]iodo-MLA | Rat brain | 0.87 | [6] |

| α7-containing | Not Specified | Not Specified | 1.4 | [7] |

| α4β2 | [³H]nicotine | Striatal membranes | 4000 | [8] |

| α4β2 | Not Specified | Not Specified | >40 | [7] |

| α6β2 | Not Specified | Not Specified | >40 | [7] |

| α3/α6β2β3* | [¹²⁵I]α-CTx-MII | Rat striatum and nucleus accumbens | 33 | [9] |

| Muscle-type | [¹²⁵I]α-bungarotoxin | Human muscle | ~8000 | [1] |

| Torpedo | [¹²⁵I]α-bungarotoxin | Purified from Torpedo electric ray | ~1000 | [1] |

Note: The α3/α6β2β3 notation indicates a speculated subunit composition.*

| Receptor Subtype | Agonist | Preparation | IC50 (µM) | Reference |

| α3nα1 | Acetylcholine | Xenopus oocytes | 0.08 | [8] |

| α4nα1 | Acetylcholine | Xenopus oocytes | 0.65 | [8] |

| α7 | Acetylcholine | Xenopus oocytes | Not specified, but MLA is a potent antagonist | [3] |

| α4β2 | Acetylcholine | Xenopus oocytes | Not specified, but MLA analogs show inhibition in the µM range | [3] |

| α3β4 | Acetylcholine | Xenopus oocytes | Not specified, but MLA analogs show inhibition in the µM range | [3] |

Experimental Protocols

The determination of MLA's binding affinity predominantly relies on radioligand binding assays. Below is a generalized protocol for a competitive binding assay using rat brain membranes and a radiolabeled ligand.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype.

Materials:

-

Rat brain tissue (e.g., hippocampus or striatum, depending on the target receptor)

-

Membrane preparation buffer (e.g., Tris-HCl)

-

Radioligand (e.g., [³H]MLA for α7, [³H]epibatidine for α4β2*)

-

Unlabeled this compound (as the competitor)

-

Non-specific binding control (e.g., a high concentration of a known ligand like nicotine)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize dissected rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound.

-

To a separate set of tubes for determining non-specific binding, add a high concentration of a suitable unlabeled ligand.

-

Initiate the binding reaction by adding the prepared brain membranes.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of MLA by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the MLA concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of MLA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow for Binding Affinity Determination

Caption: A generalized workflow for determining the binding affinity of a ligand.

Nicotinic Acetylcholine Receptor Signaling Pathway and MLA Inhibition

Caption: MLA competitively antagonizes the nAChR signaling pathway.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Methyllycaconitine Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid isolated from the seeds of Delphinium species, commonly known as larkspurs.[1][2] It is a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7-nAChR).[2][3][4][5] Due to its high affinity and selectivity, MLA has become an invaluable molecular probe for studying the pharmacology of this receptor subtype and is being investigated for its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of Methyllycaconitine citrate, the common commercially available salt form, to support research and drug development efforts.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Chemical Name | [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate | [4] |

| Synonyms | MLA, MLA citrate | [3][6][7] |

| CAS Number | 351344-10-0 (for citrate salt) | [4] |

| Molecular Formula | C₃₇H₅₀N₂O₁₀・C₆H₈O₇ | [4] |

| Molecular Weight | 874.93 g/mol | [4][6] |

| Appearance | White solid | [8] |

| Purity | ≥95% (HPLC) | [4] |

| Melting Point | The free base melts at 128 °C (amorphous); specific data for the citrate salt is not readily available. The hydriodide and perchlorate salts melt at 201 °C and 195 °C, respectively.[1] | [1] |

| Solubility | Soluble to 100 mM in water and DMSO.[4][6] Also reported as 42 mg/mL in H₂O.[8] The free base is soluble in chloroform but not well in water.[1] | [4][6][8] |

| pKa | A specific pKa value for Methyllycaconitine has not been officially recorded. However, it is considered to be a weak base.[1] | [1] |

| Stability & Storage | Store at -20°C.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[3] The solid form is stable for at least 4 years when stored at -20°C.[9] | [3][4][9] |

| Biological Source | Delphinium brownii seeds | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standardized protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4).

-

Equilibration: Seal the vials and agitate them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Allow the samples to stand to permit the settling of undissolved solid. Subsequently, centrifuge the samples to pellet any remaining suspended particles.[10]

-

Sample Analysis: Carefully extract a known volume of the supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

-

Calculation: The solubility is determined from the measured concentration in the saturated supernatant and is typically expressed in mg/mL or mM.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.[10]

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[10]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.

Methodology:

-

System Preparation: Use a suitable HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: Prepare an appropriate mobile phase, which could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions would need to be optimized.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

-

Injection and Analysis: Inject a known volume of the sample solution into the HPLC system.

-

Data Analysis: The purity is calculated by determining the area of the main peak corresponding to this compound as a percentage of the total area of all peaks detected in the chromatogram.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[2][3][4][5] These receptors are ligand-gated ion channels that are permeable to cations, including Na⁺ and Ca²⁺. The binding of the endogenous agonist, acetylcholine (ACh), to the α7-nAChR triggers the opening of the channel, leading to cation influx and subsequent cellular responses. MLA competitively binds to the receptor, preventing ACh from binding and thereby inhibiting this downstream signaling cascade.[11]

Caption: Antagonistic action of Methyllycaconitine (MLA) on the α7-nAChR signaling pathway.

Experimental Workflow

The physicochemical characterization of an alkaloid like this compound follows a logical workflow to ensure a comprehensive understanding of its properties.

Caption: General experimental workflow for the physicochemical characterization of an alkaloid.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]

- 6. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. From Delphinium brownii seeds, ≥96% (HPLC), α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methyllycaconitine Citrate in Neuroscience Research: A Technical Guide

An In-depth Examination of a Potent α7 Nicotinic Acetylcholine Receptor Antagonist

Introduction

Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid originally isolated from the seeds of Delphinium species (larkspurs).[1] In the field of neuroscience, MLA has emerged as a critical pharmacological tool due to its high potency and selectivity as a competitive antagonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[2][3] This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system and implicated in a variety of physiological and pathological processes, including learning and memory, attention, and neuroinflammation.[2][3] This technical guide provides a comprehensive overview of MLA's mechanism of action, its application in key neuroscience research areas, and detailed experimental protocols for its use.

Mechanism of Action

Methyllycaconitine citrate exerts its effects primarily by acting as a competitive antagonist at the orthosteric binding site of the α7 nAChR.[2][3] This binding prevents the endogenous ligand, acetylcholine, from activating the receptor, thereby inhibiting the influx of cations (primarily Ca2+) that would typically follow. The high affinity of MLA for the α7 nAChR makes it a highly selective tool for isolating and studying the function of this specific receptor subtype. While MLA shows high selectivity for the α7 subtype, it can interact with other nAChR subtypes, such as α4β2 and α6β2, at higher concentrations.[4][5]

Quantitative Data: Binding Affinities and Potency

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data for MLA across different receptor subtypes and experimental preparations.

| Parameter | Receptor Subtype | Preparation | Value | Reference |

| Ki | α7 nAChR | Rat brain membranes | 1.4 nM | [4][5][6] |

| Ki | α7 nAChR | Human K28 cell line | ~ 1 x 10⁻⁸ M | [1] |

| Ki | α-conotoxin-MII-sensitive presynaptic nAChR (α3/α6β2β3) | Rat striatum and nucleus accumbens | 33 nM | [7] |

| IC50 | α3β2 nAChR | Xenopus oocytes | ~ 8 x 10⁻⁸ M | [1] |

| IC50 | α4β2 nAChR | Xenopus oocytes | ~ 7 x 10⁻⁷ M | [1] |

| IC50 | α2/β4 nAChR | Not Specified | 1000.0 nM | [8] |

| IC50 | α3β4 nAChRs | Cultured bovine adrenal cells | 0.9 - 115 µM (for MLA analogs) | [9] |

Applications in Neuroscience Research

The selective antagonism of α7 nAChRs by MLA has made it an invaluable tool in several areas of neuroscience research:

-

Neuroprotection: MLA has been shown to attenuate methamphetamine-induced neurotoxicity in the mouse striatum.[4][5] It also inhibits the decrease in cell viability induced by amyloid-β (Aβ) peptides, suggesting a potential role in studying Alzheimer's disease pathology.[10]

-

Drug Addiction and Reward: Studies have utilized MLA to investigate the role of α7 nAChRs in the reinforcing effects of drugs of abuse. For instance, MLA can attenuate the potentiation of brain stimulation reward induced by nicotine and cocaine.[11] It has also been shown to reduce nicotine self-administration in rats.[1]

-

Cognition and Memory: The α7 nAChR is a key target for cognitive enhancement. MLA has been used to induce cognitive deficits in animal models, providing a platform to test the efficacy of potential cognition-enhancing drugs.[12] Interestingly, at very low doses, MLA has been reported to potentiate receptor activity and improve memory acquisition.[13]

-

Neuroinflammation: The "cholinergic anti-inflammatory pathway," which is partially mediated by α7 nAChRs, can be investigated using MLA. It can block the anti-inflammatory effects of α7 nAChR agonists in various models.[6]

Experimental Protocols

The following are examples of experimental protocols that utilize this compound.

In Vitro: Inhibition of Aβ-induced Toxicity in SH-SY5Y Cells

This protocol is based on studies investigating the neuroprotective effects of MLA against amyloid-beta toxicity.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

MLA Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 μM) for a specified duration (e.g., 1 hour) before the addition of the amyloid-beta peptide.[10]

-

Aβ Exposure: Aggregated Aβ25-35 peptide is added to the cell culture medium at a final concentration known to induce cytotoxicity (e.g., 10 μM).

-

Cell Viability Assay: After a 24-hour incubation period with Aβ, cell viability is assessed using a standard method such as the MTT assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

-

Data Analysis: The cell viability in MLA-pretreated groups is compared to the viability of cells treated with Aβ alone to determine the protective effect of MLA.

In Vivo: Investigation of Nicotine-Induced Potentiation of Brain Stimulation Reward

This protocol is adapted from studies examining the role of α7 nAChRs in drug reward.[11]

-

Animal Model: Male Wistar rats are used for this study.

-

Surgical Implantation: Rats are anesthetized and stereotaxically implanted with a stimulating electrode in the lateral hypothalamus and a guide cannula aimed at the ventral tegmental area (VTA).

-

Intracranial Self-Stimulation (ICSS) Training: Following recovery from surgery, rats are trained to press a lever to receive electrical stimulation in the lateral hypothalamus. The frequency of stimulation is varied to determine the reward threshold.

-

Drug Administration:

-

Nicotine is administered systemically (e.g., subcutaneously) at a dose known to potentiate brain stimulation reward.

-

This compound is microinjected directly into the VTA through the implanted guide cannula at various doses (e.g., 1, 3, 9 μg/μl per side) prior to nicotine administration.[11]

-

-

Behavioral Testing: The effect of MLA on nicotine-induced potentiation of ICSS is assessed by measuring changes in the reward threshold. An attenuation of the nicotine-induced decrease in the reward threshold by MLA indicates the involvement of VTA α7 nAChRs.

-

Data Analysis: The reward thresholds are calculated and compared across different treatment groups to determine the statistical significance of MLA's effect.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways involving α7 nAChRs and typical experimental workflows using MLA are provided below.

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

Caption: General experimental workflow for in vivo studies using MLA.

Conclusion

This compound is a powerful and selective antagonist of the α7 nicotinic acetylcholine receptor, making it an indispensable tool in neuroscience research. Its utility in dissecting the role of α7 nAChRs in a wide array of neurological functions and diseases is well-established. This guide provides a foundational understanding of MLA's properties and applications, offering researchers a starting point for incorporating this valuable compound into their studies. As research into the complexities of the cholinergic system continues, the precise and targeted antagonism offered by MLA will undoubtedly continue to facilitate new discoveries.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 6. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuronal acetylcholine receptor; alpha2/beta4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. Analogs of methyllycaconitine as novel noncompetitive inhibitors of nicotinic receptors: pharmacological characterization, computational modeling, and pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

Navigating the Final Frontier: An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Methyllycaconitine Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the blood-brain barrier (BBB) permeability of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Understanding the extent and mechanisms of MLA's entry into the central nervous system (CNS) is critical for its application as a pharmacological tool and for the development of novel therapeutics targeting central α7 nAChRs. This document synthesizes available quantitative data, details key experimental protocols for assessing BBB permeability, and visualizes the associated molecular and procedural pathways.

Executive Summary

Methyllycaconitine citrate is confirmed to cross the blood-brain barrier, enabling its interaction with neuronal α7 nAChRs. In situ brain perfusion studies in rats have quantified the brain uptake rate of MLA, demonstrating that its passage is permeability-limited. Furthermore, analytical methods have been established to accurately measure MLA concentrations in both plasma and brain tissue, providing essential tools for pharmacokinetic and pharmacodynamic studies. The primary mechanism of MLA in the CNS involves the blockade of α7 nAChR-mediated signaling cascades, which play crucial roles in neurotransmitter release and neuronal function.

Data Presentation: Quantitative Analysis of MLA Blood-Brain Barrier Permeability

The following tables summarize the key quantitative parameters that define the BBB permeability of this compound based on preclinical studies in rats.

Table 1: In Situ Brain Perfusion Data for [³H]-Methyllycaconitine in Rats

| Animal Model | Treatment | Brain Uptake Rate (K_in) (mL/s/g) | Reference |

| Naive Rats | None | 3.24 ± 0.71 x 10⁻⁴ | [1] |

| Rats | 28-day Nicotine Exposure | 1.29 ± 0.4 x 10⁻⁴ | [1] |

Note: Chronic nicotine exposure was found to decrease the brain uptake of MLA by approximately 60%.[1]

Table 2: Pharmacokinetic Data for Methyllycaconitine in Rats Following Intraperitoneal Administration

| Parameter | Value | Units | Reference |

| Maximal Plasma Concentration (C_max) | 694 ± 106 | ng/mL | [2] |

| Maximal Brain Concentration (C_max) | 32 ± 3 | ng/g | [2] |

| Calculated Brain-to-Plasma Ratio (at C_max) | ~0.046 | - | Derived from[2] |

Note: The brain-to-plasma ratio is an approximation calculated from the maximal concentrations and may not represent steady-state conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's BBB permeability. Below are protocols for key experiments cited in the study of this compound.

In Situ Brain Perfusion

This technique allows for the direct measurement of the unidirectional influx of a substance across the BBB, independent of systemic circulation.[1]

Objective: To determine the brain uptake rate (K_in) of Methyllycaconitine.

Materials:

-

Anesthetized rats (e.g., Sprague-Dawley)

-

Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer, gassed with 95% O₂/5% CO₂)

-

[³H]-Methyllycaconitine (radiolabeled tracer)

-

Peristaltic pump

-

Surgical instruments for cannulation of the common carotid artery

-

Scintillation counter

Procedure:

-

Anesthetize the rat and expose the common carotid artery.

-

Ligate the external carotid artery and cannulate the common carotid artery with a catheter connected to the perfusion system.

-

Initiate perfusion with the buffer at a constant flow rate to wash out the cerebral blood.

-

Switch to the perfusion buffer containing a known concentration of [³H]-Methyllycaconitine and perfuse for a defined period (e.g., 30-120 seconds).

-

Stop the perfusion and decapitate the animal.

-

Dissect the brain, weigh it, and solubilize the tissue.

-

Quantify the amount of [³H]-Methyllycaconitine in the brain tissue using a scintillation counter.

-

Calculate the brain uptake rate (K_in) using the equation: K_in = (Amount of tracer in brain) / (Concentration of tracer in perfusate × Perfusion time).

Quantification of Methyllycaconitine in Plasma and Brain Tissue by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.[3]

Objective: To accurately measure the concentration of Methyllycaconitine in biological matrices.

Materials:

-

Rat plasma and brain tissue samples

-

Acetonitrile (for protein precipitation)

-

Internal standard (e.g., a structurally similar compound)

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

For plasma: Add acetonitrile to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant.

-

For brain tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation with acetonitrile, centrifuge, and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the reversed-phase column.

-

Use a gradient mobile phase (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid) to separate Methyllycaconitine from other components.

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for Methyllycaconitine and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of Methyllycaconitine.

-

Calculate the concentration of Methyllycaconitine in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

In Vitro Blood-Brain Barrier Model (Transwell Assay)

While no specific in vitro BBB studies for MLA were found, the following protocol describes a general approach using a Transwell system to assess permeability.

Objective: To evaluate the permeability of Methyllycaconitine across a cellular model of the BBB.

Materials:

-

Transwell inserts with a porous membrane

-

Brain microvascular endothelial cells (e.g., bEnd.3 or primary cells)

-

Co-culture cells (e.g., astrocytes, pericytes) (optional)

-

Cell culture medium and supplements

-

This compound

-

Analytical method for MLA quantification (e.g., LC-MS/MS)

Procedure:

-

Seed the brain microvascular endothelial cells on the apical side of the Transwell insert membrane.

-

(Optional) Seed co-culture cells on the basolateral side of the membrane or in the bottom of the well.

-

Culture the cells until a confluent monolayer with tight junctions is formed. This can be verified by measuring the transendothelial electrical resistance (TEER).

-

Add this compound to the apical (donor) chamber at a known concentration.

-

At various time points, collect samples from the basolateral (receiver) chamber.

-

Quantify the concentration of Methyllycaconitine in the collected samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A × C₀), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of Methyllycaconitine's BBB permeability.

References

- 1. Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive technique for the detection of the alpha 7 neuronal nicotinic acetylcholine receptor antagonist, methyllycaconitine, in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of methyllycaconitine, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of methyllycaconitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Methyllycaconitine Citrate in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), has emerged as a significant investigational compound in the field of neuroscience. Initially identified as a toxin in larkspur plants, its specific interaction with a key receptor implicated in a multitude of neurological functions has prompted extensive preclinical research into its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of MLA's role in modulating neurological processes, with a focus on its potential applications in Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia. We delve into its mechanism of action, summarize key preclinical findings, present detailed experimental protocols for its evaluation, and visualize the signaling pathways it influences.

Introduction

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, playing a crucial role in cognitive processes, inflammation, and neuronal survival. Its dysfunction has been linked to the pathophysiology of several neurological and psychiatric disorders. Methyllycaconitine, as a selective antagonist of this receptor, offers a unique tool to probe the function of α7nAChR and presents a potential therapeutic avenue for conditions characterized by aberrant cholinergic signaling. While initially explored for its toxic properties, research has pivoted to understanding its nuanced dose-dependent effects and potential for neuroprotection and cognitive enhancement.

Mechanism of Action

Methyllycaconitine citrate's primary mechanism of action is the competitive antagonism of the α7 nicotinic acetylcholine receptor. It binds to the receptor with high affinity, preventing the binding of the endogenous agonist, acetylcholine, and thereby inhibiting receptor activation. This blockade of α7nAChR-mediated calcium influx has downstream effects on various intracellular signaling cascades. Interestingly, some studies suggest that at very low, picomolar concentrations, MLA can potentiate α7nAChR responses and enhance cognitive functions like memory acquisition, highlighting a complex, dose-dependent pharmacological profile.

Therapeutic Potential in Neurological Disorders

Alzheimer's Disease

The neuroprotective potential of MLA in the context of Alzheimer's disease (AD) is a significant area of research. Preclinical studies have shown that MLA can protect against amyloid-beta (Aβ)-induced cytotoxicity in neuronal cell lines like SH-SY5Y. It has been demonstrated to inhibit the decrease in cell viability caused by Aβ exposure. Furthermore, animal models of AD have shown that MLA can reverse cognitive deficits.

Parkinson's Disease

The involvement of α7nAChRs in the modulation of dopaminergic neurotransmission suggests a potential role for MLA in Parkinson's disease (PD). While direct studies on MLA in PD models are less abundant, its ability to modulate dopamine release and protect against neurotoxicity is relevant. The α7nAChR is known to be involved in neuroinflammatory processes that contribute to the degeneration of dopaminergic neurons in PD.

Epilepsy

The anticonvulsant properties of MLA have been investigated in various preclinical models. It has been shown to be effective in blocking nicotine-induced seizures. The antagonism of α7nAChRs by MLA is thought to contribute to its seizure-protective effects.

Schizophrenia

Diminished expression of α7nAChRs has been observed in the brains of patients with schizophrenia, implicating this receptor in the pathophysiology of the disorder. Preclinical models using MLA to induce a state of α7nAChR deficiency have been developed to screen for potential therapeutic agents. These models have shown that MLA administration can produce behavioral changes relevant to schizophrenia.

Neuroinflammation and Oxidative Stress

MLA has demonstrated the ability to mitigate neuroinflammation and oxidative stress in models of neurological injury. In a model of ischemic stroke, MLA treatment was shown to have the opposite effect of an α7nAChR agonist, which was found to reduce neuroinflammation and oxidative stress. This suggests that the role of α7nAChR in neuroinflammation is complex and that its modulation by antagonists like MLA requires careful consideration of the specific pathological context.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Receptor Binding Affinity of Methyllycaconitine

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| α7 nAChR | Rat Brain Membranes | [¹²⁵I]α-bungarotoxin | ~1 | |

| α7 nAChR | Human K28 Cell Line | [¹²⁵I]α-bungarotoxin | ~10 | |

| α3β2 nAChR | Avian DNA in Xenopus oocytes | - | IC₅₀ ~80 | |

| α4β2 nAChR | Avian DNA in Xenopus oocytes | - | IC₅₀ ~700 | |

| Muscle nAChR | Human Muscle | - | Ki ~8000 |

Table 2: In Vitro Neuroprotective Effects of Methyllycaconitine

| Cell Line | Insult | MLA Concentration (µM) | Outcome | Reference |

| SH-SY5Y | Aβ₂₅₋₃₅ | 5 and 10 | Inhibited decrease in cell viability |

Table 3: In Vivo Efficacy of Methyllycaconitine in Animal Models

| Neurological Disorder Model | Animal | MLA Dose (mg/kg) | Route | Key Finding | Reference |

| Nicotine-induced Seizures | Mouse | - | - | Effective in blocking seizures | |

| Cognitive Deficit (T-Maze) | Mouse | - | - | Reversion of cognitive deficit | |

| Nicotine Self-Administration | Rat | ~4 and 8 | i.p. | Significantly reduced nicotine self-administration |

Detailed Experimental Protocols

In Vitro: SH-SY5Y Cell Viability Assay for Aβ-induced Toxicity

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.

-

MLA Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for 2 hours.

-

Aβ Exposure: Amyloid-beta peptide (e.g., Aβ₂₅₋₃₅) is added to the wells at a final concentration of 25 µM, and the cells are incubated for an additional 24 hours.

-

MTT Assay:

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo: T-Maze Spontaneous Alternation Test for Cognitive Function in Mice

-

Apparatus: A T-shaped maze with a start arm and two goal arms.

-

Acclimation: Mice are handled for several days before the experiment and allowed to acclimate to the testing room for at least 1 hour before the trial.

-

Procedure:

-

Each mouse is placed in the start arm and allowed to move freely into one of the goal arms.

-

Once the mouse enters a goal arm with all four paws, the choice is recorded.

-

The mouse is then gently returned to the start arm for the next trial.

-

A series of trials are conducted for each mouse.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally at a specified time before the test (e.g., 30 minutes).

-

Data Analysis: The percentage of spontaneous alternations is calculated as (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as entering a different arm on a subsequent trial.

Signaling Pathways and Experimental Workflows (Graphviz Visualizations)

MLA's Proposed Neuroprotective Signaling Pathway in Alzheimer's Disease

Methyllycaconitine Citrate: A Technical Guide for Studying Cholinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyllycaconitine (MLA) citrate, a critical tool for investigating cholinergic signaling. MLA is a norditerpenoid alkaloid, naturally occurring in Delphinium (larkspur) species, that has become an indispensable molecular probe in neuropharmacology.[1] Its high potency and selectivity as an antagonist for the α7 subtype of the neuronal nicotinic acetylcholine receptor (nAChR) make it invaluable for dissecting the complex roles of this receptor in various physiological and pathological processes.[2][3]

Mechanism of Action: Selective α7 nAChR Antagonism

Methyllycaconitine functions as a potent and selective competitive antagonist at the α7 nAChR.[2] Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. The α7 subtype, a homomeric receptor composed of five α7 subunits, is widely expressed in the central nervous system and is implicated in cognitive functions, neuroinflammation, and neurodegenerative disorders.[2]

Upon binding of the endogenous agonist, acetylcholine (ACh), the α7 nAChR channel opens, allowing the influx of cations, primarily Ca²⁺, which triggers a cascade of downstream signaling events. MLA exerts its inhibitory effect by competing with ACh for the same binding site (the orthosteric site) on the receptor, thereby preventing channel activation and subsequent intracellular signaling.[2] Its ability to cross the blood-brain barrier further enhances its utility for in vivo studies.[4]

Caption: Cholinergic synapse showing competitive antagonism by MLA at the α7 nAChR.

Pharmacological Profile: Quantitative Data

MLA's high affinity for the α7 nAChR is a key feature of its pharmacological profile. However, its selectivity is concentration-dependent, and at higher concentrations, it can interact with other nAChR subtypes.

| Parameter | Receptor Subtype | Value | Species/System | Reference |

| Ki | α7-containing nAChRs | 1.4 nM | - | [5][6] |